Ethyl 4-benzyl-6,7-dimethyl-1-(4-methylbenzoyl)-2-phenyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-benzyl-6,7-dimethyl-1-(4-methylbenzoyl)-2-phenyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate typically involves multi-step organic reactions.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions such as temperature, pressure, and solvent choice to ensure high yield and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-benzyl-6,7-dimethyl-1-(4-methylbenzoyl)-2-phenyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield ketones or carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of Ethyl 4-benzyl-6,7-dimethyl-1-(4-methylbenzoyl)-2-phenyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate involves its interaction with specific molecular targets and pathways. These interactions can modulate biological processes, leading to various effects such as inhibition of enzyme activity or alteration of cellular signaling pathways .
Comparison with Similar Compounds
Ethyl 4-benzyl-6,7-dimethyl-1-(4-methylbenzoyl)-2-phenyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate can be compared with similar compounds such as:
- Ethyl 4-benzyl-1-(4-bromobenzoyl)-6,7-dimethyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate
- Ethyl 4-benzyl-1-(4-chlorobenzoyl)-6,7-dimethyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate
- Ethyl 4-benzyl-1-(4-fluorobenzoyl)-6,7-dimethyl-4H-pyrrolo(1,2-A)benzimidazole-3-carboxylate
These compounds share a similar core structure but differ in their substituents, which can lead to variations in their chemical properties and biological activities.
Properties
CAS No. |
853318-95-3 |
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Molecular Formula |
C36H32N2O3 |
Molecular Weight |
540.6 g/mol |
IUPAC Name |
ethyl 4-benzyl-6,7-dimethyl-1-(4-methylbenzoyl)-2-phenylpyrrolo[1,2-a]benzimidazole-3-carboxylate |
InChI |
InChI=1S/C36H32N2O3/c1-5-41-36(40)32-31(27-14-10-7-11-15-27)33(34(39)28-18-16-23(2)17-19-28)38-30-21-25(4)24(3)20-29(30)37(35(32)38)22-26-12-8-6-9-13-26/h6-21H,5,22H2,1-4H3 |
InChI Key |
UJHNXRIJKWOHQL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=C2N(C3=C(N2C(=C1C4=CC=CC=C4)C(=O)C5=CC=C(C=C5)C)C=C(C(=C3)C)C)CC6=CC=CC=C6 |
Origin of Product |
United States |
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